3,5-Dimethylphenyl 2-nitrobenzenesulfonate
Overview
Description
3,5-Dimethylphenyl 2-nitrobenzenesulfonate, also known as DMPNBS, is a chemical compound that has been extensively studied in the field of scientific research. It is a sulfonate ester that is commonly used as a reagent in organic synthesis and chemical analysis. DMPNBS has several unique properties that make it a valuable tool for researchers in various fields.
Scientific Research Applications
Oxidation-Reduction Reactions : This compound participates in oxidation-reduction reactions involving nitro groups in specific acidic conditions, as evidenced by the reaction of 2-chloro-1,3-dimethylbenzene with 1,4-dinitrobenzene (Austin & Ridd, 1994).
Supramolecular Aggregation : It is involved in forming supramolecular aggregates through weak interactions like C-H...O, π-π interactions, and van der Waals contacts. This was observed in similar compounds like 2-chlorophenyl 3-nitrobenzenesulfonate (Vembu et al., 2004).
Photochemical Nitration Studies : In photochemical nitration studies using 15N-enriched tetranitromethane, 3,5-dimethylphenol is a key reactant. The process generates nitro products through a series of photoreactions and free radical encounters (Schürmann & Lehnig, 2000).
Second-Order Nonlinear Optics : Certain derivatives of 3,5-dimethylphenyl 2-nitrobenzenesulfonate have applications in second-order nonlinear optics. This is evident in the study of ethyl-substituted stilbazolium derivatives for nonlinear optics (Okada et al., 2003).
Radical Spin Trapping : Derivatives of this compound, like 3,5-dimethyl-4-nitrosobenzenesulfonate, have been studied for their radical spin trapping capabilities. They are useful in scavenging free radicals in various chemical and biological systems (Venpin et al., 2013).
Organocatalysis : Some derivatives have been used as bifunctional organocatalysts in chemical reactions like the Michael addition of malonate esters to nitroolefins (Lattanzi, 2006).
Synthesis of Organic Compounds : It has been used in the synthesis of organic compounds like benzothiadiazepine derivatives (Migliara et al., 1979).
Mechanism of Action
Mode of Action
The mode of action of 3,5-Dimethylphenyl 2-nitrobenzenesulfonate involves interactions with its targets, leading to changes in their structure or function
Biochemical Pathways
This compound may be involved in the Suzuki–Miyaura cross-coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction involves the coupling of an organoboron compound with an organic halide or triflate using a palladium catalyst.
Action Environment
Environmental factors such as temperature, pH, and the presence of other chemicals can influence the action, efficacy, and stability of this compound . For instance, its reactivity may be enhanced or inhibited by the presence of certain catalysts or inhibitors.
properties
IUPAC Name |
(3,5-dimethylphenyl) 2-nitrobenzenesulfonate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO5S/c1-10-7-11(2)9-12(8-10)20-21(18,19)14-6-4-3-5-13(14)15(16)17/h3-9H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HABKBJVAOSUKHX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OS(=O)(=O)C2=CC=CC=C2[N+](=O)[O-])C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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